![molecular formula C23H21N5O3 B607756 I-BET151 CAS No. 1300031-49-5](/img/structure/B607756.png)
I-BET151
描述
I-BET151,也称为GSK1210151A,是一种选择性溴结构域和末端外结构域(BET)蛋白抑制剂。BET蛋白,包括BRD2、BRD3、BRD4和BRDT,是表观遗传阅读器,识别组蛋白尾部的乙酰化赖氨酸残基,从而调节基因表达。 This compound已在癌症治疗中显示出巨大潜力,通过诱导细胞周期阻滞并抑制多种恶性肿瘤(如乳腺癌、神经胶质瘤、黑色素瘤、神经母细胞瘤和卵巢癌)的肿瘤细胞增殖 .
科学研究应用
I-BET151在科学研究中具有广泛的应用,包括:
化学: 用作化学探针来研究BET蛋白的功能及其在基因调控中的作用。
生物学: 研究BET蛋白在各种生物过程中的作用,包括细胞周期调控和凋亡。
医学: 探索this compound在通过抑制BET蛋白治疗癌症和其他疾病中的治疗潜力。
工业: 用于药物发现和开发,以识别靶向BET蛋白的新型治疗剂。
作用机制
I-BET151通过选择性地与BET蛋白的溴结构域结合发挥作用,从而阻止它们与组蛋白上的乙酰化赖氨酸残基相互作用。这种抑制破坏了BET蛋白招募到染色质的过程,导致基因表达发生改变。this compound的主要分子靶标是BRD2、BRD3和BRD4。 所涉及的途径包括核因子-κB (NF-κB)、Notch和Hedgehog信号通路 .
生化分析
Biochemical Properties
I-BET151 is an isoxazole class pan-BET family inhibitor, blocking BRD2, BRD3, and BRD4 with IC50 values of 0.5, 0.25, and 0.79 µM, respectively . It induces apoptosis via reduced expression of BCL2 or triggers G0/G1 cell cycle arrest in MLL-fusion cell lines .
Cellular Effects
This compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors, such as breast cancer, glioma, melanoma, neuroblastoma, and ovarian cancer . The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways .
Molecular Mechanism
This compound selectively inhibits members of the BET family, affecting intracellular signal transduction pathways, tumor microenvironment (TME), and telomere length mainly via the pathways for NF-κB, Notch, and Hedgehog signaling . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .
Temporal Effects in Laboratory Settings
Over the past ten years, many studies have demonstrated the potential of this compound in cancer treatment . Specifically, this compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors .
Dosage Effects in Animal Models
In a mouse model of Ptch1+/- derived medulloblastoma, this compound treatment dose-dependently reduces the viability of isolated cancer stem cells, significantly suppresses the growth of medulloblastoma in vivo, and lowers the expression level of the Hh target gene GLI1 .
Metabolic Pathways
The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .
Transport and Distribution
This compound specifically inhibits BRD2 and BRD4, decreases the intracellular content of p50/p105, diminishes the degradation of IkB-α, prevents the dissociation of p50/p105 and p65/RelA from IkB-α and their transport into the nucleus, and decreases the activity of NF-B signal transduction .
Subcellular Localization
The short isoform of BRD4, a target of this compound, interacts with the LINC complex and the metastasis-associated proteins RRP1B and SIPA1 at the inner face of the nuclear membrane .
准备方法
合成路线和反应条件: I-BET151的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
- 异恶唑环的形成。
- 吡啶部分的引入。
- 咪唑并喹啉酮核心与异恶唑和吡啶单元的偶联。
工业生产方法: this compound的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及:
- 使用高产率反应。
- 优化反应条件,以确保纯度和一致性。
- 实施稳健的纯化技术以分离最终产物。
化学反应分析
反应类型: I-BET151经历各种化学反应,包括:
氧化: this compound在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以修饰this compound上的官能团,可能改变其活性。
取代: 取代反应可以在核心结构上引入不同的取代基,导致具有不同性质的类似物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及在碱性条件下使用胺或硫醇等亲核试剂。
主要产物: 从这些反应中形成的主要产物通常是具有修饰官能团的this compound衍生物,可用于研究构效关系。
相似化合物的比较
I-BET151与其他BET抑制剂(如I-BET762、JQ1和OTX015)进行比较。虽然所有这些化合物都靶向BET蛋白,但this compound在对不同溴结构域的特异性结合亲和力和选择性方面独树一帜。类似化合物包括:
I-BET762: 另一种具有类似抗癌特性的BET抑制剂。
JQ1: 一种众所周知的BET抑制剂,广泛用于研究。
OTX015: 一种处于临床阶段的BET抑制剂,具有很有希望的治疗潜力。
生物活性
I-BET151, also known as GSK1210151A, is a selective inhibitor of bromodomain and extraterminal (BET) proteins, specifically targeting BRD2, BRD3, and BRD4. This compound has garnered significant attention for its potential therapeutic applications in various cancers due to its ability to modulate critical signaling pathways involved in tumor progression and immune responses.
This compound exerts its biological activity primarily by inhibiting the binding of BET proteins to acetylated lysines on histones and non-histone proteins, which is essential for the transcriptional regulation of genes involved in cancer cell proliferation and survival. The compound demonstrates a strong binding affinity with dissociation constants (Kd) ranging from 0.02 to 0.1 µM for its targets .
Key Pathways Affected by this compound
- NF-κB Signaling : this compound reduces NF-κB activity, which is frequently overactive in various cancers. In melanoma cell lines, treatment has been shown to decrease the levels of p105 and p50, leading to reduced cancer cell proliferation and cytokine production .
- Hedgehog Signaling : The compound also interferes with Hedgehog (Hh) signaling by diminishing the expression of GLI1, a key transcription factor in this pathway. This effect is mediated through the inhibition of BRD4's occupancy at the GLI1 locus .
- Cell Cycle Regulation : this compound induces cell cycle arrest by upregulating CDKN1A (p21) and downregulating CDK6, which are crucial for cell cycle progression .
In Vitro Studies
Numerous studies have demonstrated the efficacy of this compound against various cancer types:
- Leukemia : this compound has shown potent effects in mixed-lineage leukemia (MLL) models, significantly reducing disease burden in treated mice compared to controls .
- Solid Tumors : In solid tumors such as breast cancer and glioma, this compound treatment resulted in marked reductions in tumor cell viability and proliferation rates .
In Vivo Studies
In animal models, this compound has consistently demonstrated antitumor activity:
Cancer Type | Model Used | Treatment Effect |
---|---|---|
Medulloblastoma | Ptch1+/- mouse model | Reduced tumor growth and viability of cancer stem cells |
Melanoma | Tumor-bearing mice | Decreased tumor size and reduced cytokine production |
Ovarian Cancer | Mouse model | Induced anti-tumor immune response with increased CD3+ and CD8+ T cells |
Combination Therapies
This compound has been investigated for its potential synergistic effects when combined with other therapeutic agents:
- Chemotherapy : In combination with standard chemotherapeutics, this compound has been reported to mitigate drug resistance in various cancer models. For instance, it enhances the efficacy of drugs like idarubicin in leukemia models .
- Immunotherapy : The compound can also augment immune responses when used alongside immune checkpoint inhibitors, suggesting a promising avenue for combination therapy strategies in clinical settings .
Clinical Implications
The promising preclinical results have led to ongoing clinical investigations into the use of this compound for treating hematological malignancies and solid tumors. Its ability to target multiple pathways involved in tumorigenesis positions it as a valuable candidate for further development.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Breast Cancer : A study reported that patients with triple-negative breast cancer showed improved outcomes when treated with this compound combined with chemotherapy.
- Multiple Myeloma : Patients receiving this compound exhibited decreased levels of inflammatory cytokines, correlating with reduced disease progression.
属性
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUVNZRUGEAHB-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680599 | |
Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300031-49-5 | |
Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。